8-[2-(3,4-dimethoxyphenyl)ethyl]-1,6,7-trimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
Description
The compound 8-[2-(3,4-dimethoxyphenyl)ethyl]-1,6,7-trimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a heterocyclic purine-dione derivative with a complex substitution pattern. Its core structure comprises an imidazo[1,2-g]purine-dione scaffold, modified at positions 1, 3, 6, 7, and 8 with methyl, propenyl, and 3,4-dimethoxyphenethyl groups.
Properties
IUPAC Name |
6-[2-(3,4-dimethoxyphenyl)ethyl]-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O4/c1-7-11-27-21(29)19-20(25(4)23(27)30)24-22-26(14(2)15(3)28(19)22)12-10-16-8-9-17(31-5)18(13-16)32-6/h7-9,13H,1,10-12H2,2-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVQHFLPLIAVLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCC4=CC(=C(C=C4)OC)OC)N(C(=O)N(C3=O)CC=C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- The propenyl group at position 3 introduces unsaturation, which may influence conformational flexibility compared to saturated chains in other purine-diones .
Functional and Bioactivity Comparisons
Similarity Indexing and Tanimoto Coefficients
Using Tanimoto coefficient-based similarity indexing (as applied to aglaithioduline vs. SAHA in ), the target compound likely shares >60% similarity with purine-diones bearing aromatic substituents (e.g., 1,3-dipropyl-8-thioxo-purine-2,6-dione) . However, its dissimilarity to non-aromatic analogues (e.g., 879442-23-6) would be higher (>40%), reflecting divergent bioactivity profiles .
Bioactivity Clustering and Target Interactions
Hierarchical clustering of bioactivity profiles () suggests that the target compound may group with purine-diones showing HDAC inhibition or kinase modulation , given its structural resemblance to SAHA-like molecules with aromatic moieties . In contrast, alkyl-substituted purine-diones (e.g., 879442-23-6) may cluster with compounds targeting nucleotide-binding domains .
Molecular Networking and Fragmentation Patterns
Molecular networking () would classify the target compound in a cluster with other imidazo-purine-diones , linked by high cosine scores (>0.8) due to shared fragmentation patterns (e.g., cleavage at the purine-dione core). This contrasts with thiazolo-purine-diones (), which form separate clusters due to divergent fragmentation pathways .
Quantitative Structure-Activity Relationship (QSAR) Insights
QSAR models () predict that the 3,4-dimethoxyphenethyl group enhances target binding through π-π stacking and hydrogen bonding, while the propenyl group may reduce metabolic stability compared to saturated chains . These predictions align with studies showing that bulky aromatic substituents improve HDAC inhibitory activity in purine-diones .
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